molecular formula C11H14BrN3 B8380304 3-Bromo-7-isobutyl-5-methylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-isobutyl-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B8380304
M. Wt: 268.15 g/mol
InChI Key: NDXQDTCRBFGGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-isobutyl-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C11H14BrN3 and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

3-bromo-5-methyl-7-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H14BrN3/c1-7(2)4-9-5-8(3)14-11-10(12)6-13-15(9)11/h5-7H,4H2,1-3H3

InChI Key

NDXQDTCRBFGGDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)CC(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.5 g (0.026 mol) of 7-isobutyl-5-methylpyrazolo-[1,5-a]pyrimidine in 60 ml chloroform was treated with 4.6 gm (0.026 mol) of N-bromosuccinimide. The mixture was stirred at ambient temperature and then allowed to cool overnight in the refrigerator. The mixture was then poured over ice (100 gm), rendered alkaline with 6N NaOH, and extracted with chloroform. The chloroform solution was separated, dried (Na2SO4), and distilled to yield 5.5 gm, (47%) of a light yellow, viscous oil, b.p. 127°-129° /1.5 mm.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.